molecular formula C18H17NO6S B3279428 N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 692745-51-0

N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B3279428
CAS No.: 692745-51-0
M. Wt: 375.4 g/mol
InChI Key: HJBWVHOKVTVLCH-UHFFFAOYSA-N
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Description

N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide-functionalized anthracenedione derivative.

Properties

IUPAC Name

N,N-bis(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6S/c20-9-7-19(8-10-21)26(24,25)12-5-6-15-16(11-12)18(23)14-4-2-1-3-13(14)17(15)22/h1-6,11,20-21H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWVHOKVTVLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152216
Record name 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692745-51-0
Record name 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692745-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-N,N-bis(2-hydroxyethyl)-9,10-dioxo-2-anthracenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features an anthracene core with sulfonamide and hydroxyl functional groups, which are known to impart various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H17N O6S
  • Molecular Weight : 375.4 g/mol
  • CAS Number : 692745-51-0

The compound's structure includes:

  • Two hydroxyethyl groups that enhance solubility.
  • A sulfonamide moiety that is often associated with antimicrobial activity.
  • Dioxoanthracene functionality that may allow for DNA intercalation.

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. Sulfonamides are known to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthetase, potentially making this compound effective against various bacterial strains.

Anticancer Potential

Research indicates that compounds with anthracene structures can intercalate with DNA, which may lead to cytotoxic effects in cancer cells. Preliminary studies suggest that this compound may possess anticancer properties, although further validation is required to establish its efficacy and safety in clinical settings .

The mechanisms underlying the biological activities of this compound include:

  • DNA Intercalation : The anthracene core may allow the compound to insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in metabolic pathways in bacteria and potentially in cancer cells.

In Vitro Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of dioxoanthracenes exhibited significant antibacterial activity against various strains at concentrations as low as 10 µg/mL .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as TK-10 and HT-29, with IC50 values indicating moderate potency .

Comparative Analysis

Compound NameStructure FeaturesUnique Properties
This compoundTwo hydroxyethyl groupsIncreased solubility in aqueous environments
N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamideBenzyl group instead of hydroxyethylPotentially enhanced lipophilicity
Sodium 1-amino-4-(1-naphthylamino)-9,10-dioxo-9,10-dihydroanthracene 2-sulfonateAmino group substitutionSelective inhibition against specific enzymes

This table highlights the structural diversity among related compounds and their respective biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Key Structural Features Pharmacological/Chemical Properties Applications References
HAQ (1,4-Bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione) Anthracenedione core with hydroxyethylamino chains - Plasma t1/2: 9.4 min (initial), 115.2 min (terminal)
- High biliary excretion (39.5% in 5 hr)
- Antitumor activity in rodent models
Anticancer agent (Phase I trials)
CL 232315 (NSC 301739D) Anthracenedione with bis(hydroxyethylamino) groups - Significant ILS (>200%) in P388 leukemia
- Active against Adriamycin-resistant P388 subline
Antitumor agent (preclinical/Phase I)
N,N′-(2,2′-(5,8-dihydroxy-9,10-dioxo-anthracene-1,4-diyl)bis(azanediyl)bis(ethane-diyl))diisonicotinamide Anthracenedione with diisonicotinamide substituents - Synthesized via condensation/oxidation (60% yield)
- Intermediate for anticancer drugs
Anticancer drug intermediate
N,N′-Diphenyl-9,10-dioxo-anthracene-2,7-disulfonamide Anthracenedione with sulfonamide and phenyl groups - Fluorescent sensor properties
- Crystal structure with N–H⋯O hydrogen bonds
Molecular recognition/fluorescence
N,N′-(9,10-Dioxo-anthracene-2,6-diyl)bis(2-chlorobenzamide) Anthracenedione with chlorobenzamide groups - Structural data reported (MDL: MFCD08282350)
- No pharmacological data available
Undisclosed (potential anticancer)

Key Comparative Analysis

Structural Modifications and Bioactivity

  • Hydroxyethylamino vs. Sulfonamide Groups: HAQ and CL 232315 (hydroxyethylamino derivatives) exhibit strong antitumor activity, likely due to their ability to intercalate DNA and induce topoisomerase II inhibition . In contrast, sulfonamide derivatives (e.g., N,N′-diphenyl-anthracenedione disulfonamide) prioritize fluorescence and molecular recognition, attributed to sulfonamide’s electron-withdrawing effects and hydrogen-bonding capabilities .
  • Chlorobenzamide vs. Diisonicotinamide : The chlorobenzamide derivative () may enhance lipophilicity and membrane permeability, whereas diisonicotinamide () could improve solubility and target binding via pyridine coordination.

Pharmacokinetic and Excretion Profiles

  • HAQ demonstrates rapid plasma clearance (23.5 mL/kg/min) and predominant hepatobiliary excretion (39.5% in bile), suggesting liver-targeted metabolism .

Clinical and Preclinical Efficacy

  • HAQ and CL 232315 showed dose-dependent myelosuppression (leukopenia, thrombocytopenia) in Phase I trials but achieved partial tumor responses in lung adenocarcinoma and leukemia models . Sulfonamide derivatives lack direct antitumor data but show promise in fluorescent sensing for heavy metals .

Data Tables

Table 1: Pharmacokinetic Comparison of HAQ and CL 232315

Parameter HAQ CL 232315
Plasma t1/2 9.4 min (initial), 115.2 min (terminal) Not reported
Excretion (5 hr) 39.5% biliary, 24% urinary Not reported
Antitumor Activity (ILS) 173–200% (P388 leukemia) >300% (B16 melanoma)
Clinical Phase Phase I Phase I/II planned

Table 2: Fluorescent Properties of Sulfonamide Derivatives

Compound Fluorescence Application Structural Feature
N,N′-Diphenyl-anthracenedione disulfonamide Heavy metal ion detection Anthraquinone fluorophore + sulfonamide receptor
N,N-bis(2-hydroxyethyl)-anthracene-sulfonamide Potential sensing (inferred) Sulfonamide receptor + hydroxyethyl solubility modifiers

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:

  • Reagents and Catalysts: Use thionyl chloride for carboxyl activation (e.g., forming acyl intermediates) and triethylamine as a base for sulfonamide coupling .
  • Solvent Selection: Dichloromethane or dichloroethane is preferred for stability and solubility of anthraquinone intermediates .
  • Reaction Time/Temperature: Monitor reaction completion via TLC or HPLC; typical reflux conditions (40–60°C) for 8–12 hours ensure high yields .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/acetone) improves purity (>95%) .

Basic: How can spectroscopic techniques characterize its structural features?

Methodological Answer:

  • NMR (¹H/¹³C): Identify hydroxyl (-OH) and sulfonamide (-SO₂NH-) protons (δ 3.5–4.5 ppm) and confirm aromatic anthraquinone carbons (δ 120–140 ppm) .
  • FT-IR: Detect carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .
  • UV-Vis: Anthraquinone π→π* transitions (~250–400 nm) indicate electronic conjugation .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS for [M+H]+) .

Basic: What preliminary biological activities have been reported for related anthraquinone sulfonamides?

Methodological Answer:

  • Antioxidant Assays: DPPH radical scavenging (IC₅₀) and FRAP tests evaluate redox activity; anthraquinone derivatives often show moderate activity due to electron-deficient cores .
  • Anti-inflammatory Screening: COX-2 inhibition assays (ELISA) or glucocorticoid receptor modulation studies are recommended .
  • Antimicrobial Testing: Broth microdilution (MIC against S. aureus or E. coli) for sulfonamide derivatives .

Advanced: How do redox-active properties influence its electrochemical behavior?

Methodological Answer:

  • Cyclic Voltammetry (CV): Two-electron oxidation waves (E₁/₂ ~0.5–0.8 V vs. Ag/AgCl) correlate with anthraquinone → dication transitions. Redox potentials shift with substituents (e.g., hydroxyethyl groups lower E₁/₂) .
  • Spectroelectrochemistry: Monitor UV-Vis changes (e.g., dication formation at ~480 nm) during electrolysis .
  • Stability Tests: Repeated CV cycles assess reversibility; anthraquinone derivatives often degrade via radical intermediates .

Advanced: What design strategies enhance its utility as a fluorescent sensor?

Methodological Answer:

  • Receptor-Fluorophore Integration: Attach sulfonamide groups for metal binding (e.g., Hg²⁺, Pb²⁺) and anthraquinone as a fluorophore .
  • Solvatochromic Studies: Test emission shifts in polar vs. nonpolar solvents to optimize selectivity .
  • Quenching Experiments: Titrate analytes (e.g., heavy metals) and measure fluorescence quenching (Stern-Volmer plots) .

Advanced: How can computational modeling predict its interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock/Vina): Simulate binding to receptors (e.g., COX-2) using anthraquinone as a rigid core and hydroxyethyl/sulfonamide as flexible sidechains .
  • DFT Calculations: Optimize geometry (B3LYP/6-31G*) and compute HOMO-LUMO gaps to correlate redox activity with experimental CV data .
  • MD Simulations: Assess stability in lipid bilayers (e.g., GROMACS) for membrane permeability predictions .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments: Verify purity (HPLC) and exclude solvent artifacts (e.g., DMSO in cell assays) .
  • Structural Confirmation: Re-analyze active samples via X-ray crystallography (if crystalline) or 2D NMR (NOESY for conformation) .
  • Dose-Response Reproducibility: Use multiple cell lines (e.g., HEK293 vs. RAW264.7) to confirm anti-inflammatory effects .

Advanced: What mechanisms underlie its antimicrobial activity?

Methodological Answer:

  • Membrane Disruption Assays: Measure cytoplasmic leakage (SYTOX Green uptake) in Gram-positive bacteria .
  • Enzyme Inhibition: Test dihydrofolate reductase (DHFR) inhibition (spectrophotometric assay) due to sulfonamide moieties .
  • ROS Generation: Quantify intracellular ROS (DCFH-DA probe) in microbial cultures .

Advanced: How do structural modifications alter its physicochemical properties?

Methodological Answer:

  • Sidechain Variations: Replace hydroxyethyl with carboxyethyl to enhance water solubility (logP reduction) .
  • Anthraquinone Substitution: Introduce electron-withdrawing groups (e.g., -NO₂) to shift redox potentials .
  • Crystallography: Compare X-ray structures (e.g., saddle-shaped vs. planar conformations) to correlate packing with solubility .

Basic: How to assess its stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability: TGA/DSC (decomposition >200°C typical for anthraquinones) .
  • Photodegradation: Expose to UV light (λ = 365 nm) and monitor absorbance decay (~480 nm for dication stability) .
  • pH Stability: Incubate in buffers (pH 2–12) and analyze via HPLC for hydrolysis products (e.g., sulfonic acid formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

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